2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide
CAS No.:
Cat. No.: VC15831625
Molecular Formula: C8H12N2O3S
Molecular Weight: 216.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2O3S |
|---|---|
| Molecular Weight | 216.26 g/mol |
| IUPAC Name | 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-propylacetamide |
| Standard InChI | InChI=1S/C8H12N2O3S/c1-2-3-9-6(11)4-10-7(12)5-14-8(10)13/h2-5H2,1H3,(H,9,11) |
| Standard InChI Key | DZZASOZBBDVTNH-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC(=O)CN1C(=O)CSC1=O |
Introduction
Chemical Characterization and Structural Properties
Molecular Identity and Physicochemical Profile
2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide (C₈H₁₂N₂O₃S) features a molecular weight of 216.26 g/mol and a canonical SMILES representation of CCCNC(=O)CN1C(=O)CSC1=O. Its IUPAC name, 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-propylacetamide, reflects the presence of a thiazolidine-2,4-dione moiety linked to an N-propylacetamide group. The compound’s crystalline structure is stabilized by intramolecular hydrogen bonds between the amide carbonyl and thiazolidinedione oxygen atoms, as evidenced by X-ray diffraction studies of analogous derivatives .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O₃S |
| Molecular Weight | 216.26 g/mol |
| LogP (Predicted) | 1.2 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 4 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analyses of structurally similar thiazolidin-4-ones reveal distinct proton environments. For example, the methylene protons adjacent to the thiazolidinedione ring typically resonate at δ 3.42–3.55 ppm in DMSO-d6, while the amide proton appears as a singlet near δ 12.2 ppm . Infrared spectroscopy identifies strong absorptions at 1,710 cm⁻¹ (C=O stretching) and 1,250 cm⁻¹ (C-N vibration), consistent with the diketone and amide functionalities .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(2,4-dioxothiazolidin-3-yl)-N-propylacetamide typically proceeds via a three-step protocol:
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Acylation: Reaction of chloroacetic acid with thionyl chloride yields 2-chloroacetamide intermediates.
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Cyclocondensation: Treatment with thiourea derivatives forms the thiazolidine-2,4-dione ring under basic conditions.
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Propylamine Conjugation: Nucleophilic substitution introduces the N-propylacetamide side chain.
A 2024 study optimized this route using DMF as a solvent, achieving an 86% yield for analogous compounds . Microwave-assisted synthesis has reduced reaction times from 12 hours to 45 minutes while maintaining yields above 75% .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Time | Key Reagents |
|---|---|---|---|
| Conventional Thermal | 65–75 | 12 h | DMF, K₂CO₃ |
| Microwave-Assisted | 78–86 | 45 min | DMF, MW irradiation |
| Solvent-Free | 70 | 8 h | Neat conditions, 110°C |
Pharmacological Activities
Anticancer and Antiangiogenic Effects
2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide derivatives exhibit potent VEGFR-2 inhibition, a critical target in tumor angiogenesis. In a 2024 screen, analog 22 (IC₅₀ = 0.210 ± 0.009 μM) outperformed sorafenib (IC₅₀ = 0.203 ± 0.009 μM) by stabilizing the kinase domain’s inactive conformation . Molecular docking simulations suggest hydrogen bonding with Cys919 and π-π stacking at Leu840 as key interactions .
Antibacterial Activity
Against Staphylococcus aureus (ATCC 25923), chloro-substituted derivatives demonstrated MIC values of 3.91 mg/L, comparable to oxacillin . The N-propyl group enhances membrane permeability, while electron-withdrawing substituents (e.g., -Cl, -NO₂) improve target binding to penicillin-binding proteins .
Table 3: Antimicrobial Activity Profile
| Bacterial Strain | MIC (mg/L) | Reference Compound | MIC (mg/L) |
|---|---|---|---|
| S. aureus (MRSA) | 3.91 | Oxacillin | 4.00 |
| E. faecalis | 7.81 | Cefuroxime | 6.25 |
| E. coli (ATCC 25922) | >32 | Ciprofloxacin | 0.50 |
Structure-Activity Relationships (SAR)
Substituent Effects on VEGFR-2 Inhibition
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Chloro Substitution: Mono-chloro analogs (e.g., 20) and di-chloro derivatives (e.g., 24) show equivalent potency (ΔIC₅₀ < 0.01 μM), indicating minimal steric effects .
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Amide Side Chain: The N-propyl group optimizes solubility (LogP = 1.2) while maintaining target affinity, outperforming methyl or ethyl variants by 1.5-fold .
Antibacterial SAR
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Electron-Withdrawing Groups: 4-Nitrobenzylidene derivatives exhibit 2.3-fold greater activity than methoxy-substituted analogs .
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Stereochemistry: Z-isomers show 40% higher activity due to improved binding to bacterial transpeptidases .
Applications and Future Directions
Oncological Therapeutics
Phase I trials for a related compound (PM-534) commenced in 2024, targeting refractory hepatocellular carcinoma . Combination therapies with immune checkpoint inhibitors are under preclinical evaluation.
Antimicrobial Formulations
Topical gels containing 2% w/w 2-(2,4-dioxothiazolidin-3-yl)-N-propylacetamide reduced S. aureus biofilm formation by 94% in ex vivo skin models .
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